molecular formula C10H10N2O2 B014883 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone CAS No. 764661-25-8

3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone

Cat. No.: B014883
CAS No.: 764661-25-8
M. Wt: 194.22 g/mol
InChI Key: PFGRGKSTHPJNLQ-QSHLYVKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is a deuterated derivative of 3-(nicotinoyl)-2-pyrrolidinone. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling. The deuterium atoms in the compound replace hydrogen atoms, making it useful in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone typically involves the deuteration of 3-(nicotinoyl)-2-pyrrolidinone. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment. These methods ensure high purity and yield of the compound, which is essential for its use in research and development. The production process must adhere to strict quality control measures to maintain the integrity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce reduced pyrrolidinone compounds.

Scientific Research Applications

3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.

    Biology: Employed in metabolic studies to understand the pathways and interactions of nicotinoyl derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of specialized chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and stability, leading to unique effects in biological systems. The compound may act on nicotinic acetylcholine receptors or other related pathways, modulating their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Nicotinoyl)-2-pyrrolidinone
  • 3-(Nicotinoyl-2,4,5,6-d3)-2-pyrrolidinone
  • 3-(Nicotinoyl-2,4,5,6-d5)-2-pyrrolidinone

Uniqueness

3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is unique due to its specific deuterium labeling, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.

Properties

IUPAC Name

3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h1-2,4,6,8H,3,5H2,(H,12,14)/i1D,2D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGRGKSTHPJNLQ-QSHLYVKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCNC2=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478554
Record name 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764661-25-8
Record name 2-Pyrrolidinone, 3-(3-pyridinyl-2,4,5,6-d4-carbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764661-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Reactant of Route 3
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Reactant of Route 5
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Reactant of Route 6
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.